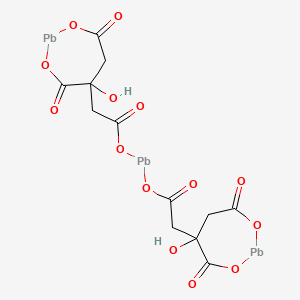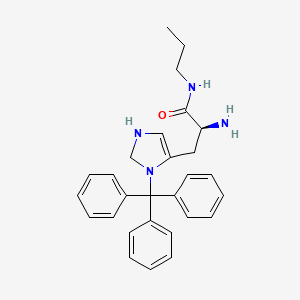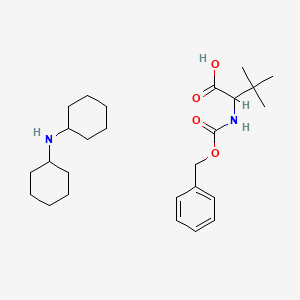![molecular formula C12H11BF2O2 B13824924 (T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)
(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex is a synthetic compound that features a difluoroboryl group attached to a naphthalene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 3,4-dihydro-naphthalen-2-yl, is prepared through a series of organic reactions such as Friedel-Crafts alkylation.
Introduction of the Difluoroboryl Group: The difluoroboryl group is introduced via a reaction with a boron-containing reagent, such as boron trifluoride etherate, under controlled conditions.
Formation of the Inner Complex: The final step involves the formation of the inner complex through coordination of the difluoroboryl group with the naphthalene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the boron center.
Reduction: Reduction reactions can modify the difluoroboryl group or the naphthalene ring.
Substitution: The difluoroboryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions could introduce various functional groups onto the naphthalene ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism by which 1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoroboryl group may play a role in binding to these targets, influencing the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-methanone
- 1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-propanone
Uniqueness
1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds. Its difluoroboryl group and naphthalene core make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H11BF2O2 |
|---|---|
Peso molecular |
236.02 g/mol |
Nombre IUPAC |
1-(1-difluoroboranyloxy-3,4-dihydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H11BF2O2/c1-8(16)10-7-6-9-4-2-3-5-11(9)12(10)17-13(14)15/h2-5H,6-7H2,1H3 |
Clave InChI |
SODMGZUAOBULEU-UHFFFAOYSA-N |
SMILES canónico |
B(OC1=C(CCC2=CC=CC=C21)C(=O)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one](/img/structure/B13824843.png)
![(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13824844.png)

![4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)

![cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B13824882.png)
![6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13824885.png)


![4-[2-(4-Pyridinyl)ethyl]morpholine](/img/structure/B13824906.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13824909.png)

